molecular formula C15H18O4 B2533026 ethyl 4-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)butanoate CAS No. 1172694-13-1

ethyl 4-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)butanoate

Cat. No.: B2533026
CAS No.: 1172694-13-1
M. Wt: 262.305
InChI Key: ZFAAZYAQAFSYAL-UHFFFAOYSA-N
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Description

Ethyl 4-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)butanoate is a useful research compound. Its molecular formula is C15H18O4 and its molecular weight is 262.305. The purity is usually 95%.
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Scientific Research Applications

Polymorphism Characterization

Polymorphism in pharmaceutical compounds is critical for their development and formulation. A study on a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, explored the characterization of two polymorphic forms. These forms presented challenges in analytical and physical characterization, highlighting the complexity of understanding compound behaviors, which is crucial for drug design and stability studies (Vogt et al., 2013).

Synthesis of Related Compounds

The synthesis of related chemical entities often provides insights into the versatility and potential applications of a compound. For instance, the fabrication of 4-Phenyl-2-Butanone, a medium for synthesizing anti-inflammatory medicine and codeine, involves ethyl ethanate synthesized from ethanol and acetic acid. This process illustrates the broader chemical synthesis capabilities that might be applicable to ethyl 4-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)butanoate, showcasing the compound's relevance in medicinal chemistry (Jiangli Zhang, 2005).

Crystal Structure and Analysis

Understanding the crystal structure of compounds is essential for the design of pharmaceuticals. A study on the Schiff Base Derivative of a similar compound, (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate, involved detailed crystal structure analysis. This research aids in determining the molecular interactions and stability of compounds, which is crucial for drug formulation and efficacy (Chandini K. M. et al., 2022).

Environmental Degradation

The environmental fate and degradation of chemical compounds are significant for assessing their ecological impact. For example, the microbial degradation and environmental fate of methyl tert-butyl ether (MTBE) and related fuel oxygenates were explored, indicating how similar chemical structures undergo biodegradation and their potential environmental impacts. Such studies are relevant for this compound, especially in understanding its biodegradability and environmental safety (Fayolle et al., 2001).

Properties

IUPAC Name

ethyl 4-[(3-oxo-1,2-dihydroinden-5-yl)oxy]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-2-18-15(17)4-3-9-19-12-7-5-11-6-8-14(16)13(11)10-12/h5,7,10H,2-4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAAZYAQAFSYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC2=C(CCC2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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